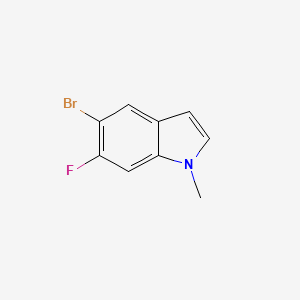

5-Bromo-6-fluoro-1-methyl-1H-indole

Vue d'ensemble

Description

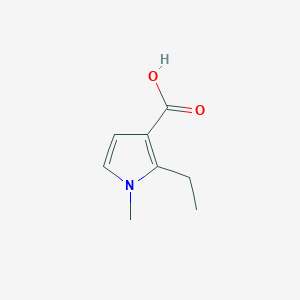

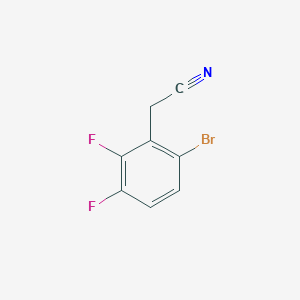

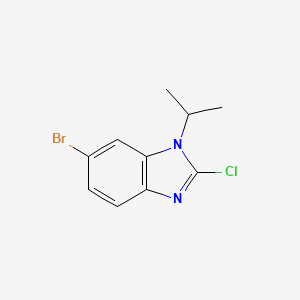

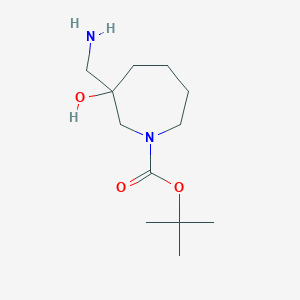

“5-Bromo-6-fluoro-1-methyl-1H-indole” is a fluorinated heterocycle. It has a molecular formula of C9H7BrFN and an average mass of 228.061 Da . This compound has potential applications in various fields such as pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

The synthesis of indole derivatives, including “5-Bromo-6-fluoro-1-methyl-1H-indole”, has been a subject of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . The investigation of novel methods of synthesis has attracted attention due to the importance of this significant ring system .Molecular Structure Analysis

The molecular structure of “5-Bromo-6-fluoro-1-methyl-1H-indole” comprises a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains bromine and fluorine substituents .Applications De Recherche Scientifique

Crystal Structure Analysis and Molecular Interactions

5-Bromo-1H-indole derivatives have been studied for their crystal structure and molecular interactions. One such study on a compound structurally related to 5-Bromo-6-fluoro-1-methyl-1H-indole used X-ray single crystal diffraction and Hirshfeld surface analysis to explore intermolecular connections and atom-to-atom interaction percentages. This research provides insights into the crystallography of such compounds, which is crucial for understanding their chemical properties and potential applications (Barakat et al., 2017).

Antitumor Activities

Research has been conducted on the antitumor properties of indole derivatives, including those structurally similar to 5-Bromo-6-fluoro-1-methyl-1H-indole. These studies focus on synthesizing new compounds and testing their in vitro antitumor activities, providing valuable insights into the potential therapeutic applications of these compounds in cancer treatment (Houxing, 2009).

Serotonin Receptor Antagonism

Derivatives of 5-Bromo-1H-indole, related to 5-Bromo-6-fluoro-1-methyl-1H-indole, have been identified as potential serotonin receptor antagonists. These compounds show promise in the treatment of cognitive disorders such as Alzheimer's disease, owing to their high affinity and selectivity for certain serotonin receptors (Nirogi et al., 2017).

Antimicrobial and Antiinflammatory Activities

Indole derivatives, including those similar to 5-Bromo-6-fluoro-1-methyl-1H-indole, have been synthesized and studied for their antimicrobial and antiinflammatory properties. This research contributes to the understanding of the biological activities of such compounds and their potential applications in treating infections and inflammation (Narayana et al., 2009).

Synthesis and Chemical Stability

Studies have been conducted on the synthesis and chemical stability of compounds structurally related to 5-Bromo-6-fluoro-1-methyl-1H-indole. These research efforts provide insights into the optimal conditions for synthesizing these compounds and their stability under various conditions, which is crucial for their practical applications in scientific research (Huang Bi-rong, 2013).

Safety and Hazards

Orientations Futures

The future directions for “5-Bromo-6-fluoro-1-methyl-1H-indole” and similar compounds lie in their potential applications in various fields. Given their significant role in cell biology and their presence in various natural products and drugs, these compounds could be further explored for their therapeutic potential .

Propriétés

IUPAC Name |

5-bromo-6-fluoro-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-12-3-2-6-4-7(10)8(11)5-9(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFAACIRRMSMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

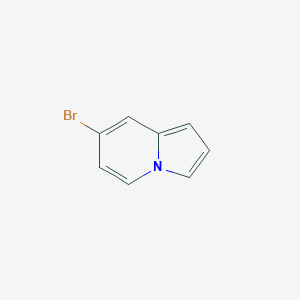

![4-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1380773.png)

![[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine](/img/structure/B1380778.png)